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Core Chemical Identity and Properties

1-Phenylprop-2-en-1-one, commonly known as Acrylophenone, is a simple chalcone derivative

characterized by an α,β-unsaturated ketone system [1]. Its fundamental structure underpins its chemical

reactivity and biological activity.

The table below summarizes its key physicochemical data:

Property Value / Description Source

CAS Registry Number 768-03-6 [2]

Molecular Formula C₉H₈O [3] [2]

Molecular Weight 132.16 g/mol [3] [2]

Physical State Clear, colorless to pale yellow oil [4] [2]

Density 0.996 g/mL [5] [4]

Boiling Point 202.6 ± 13.0 °C (at 760 mmHg) [3] [4]
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Property Value / Description Source

Flash Point 73.7 ± 14.8 °C [3]

Log P (Octanol/Water) 1.88 [5] [3]

Refractive Index 1.525 [3]

Solubility Slightly soluble in chloroform, ethyl acetate [4] [2]

Safety and Handling Guidelines

Proper handling is crucial due to the compound's reactivity and toxicity. Key safety information includes:

Hazard Statements: Poses risks if swallowed, causes skin and eye irritation, and may cause
respiratory irritation (H302, H315, H319, H335) [2].

Safe Handling: Must be used in a chemical fume hood. Personal protective equipment (PPE)
including lab coats, chemical-resistant gloves, and safety goggles is mandatory [3].

Storage: Store in tightly closed vessels under an inert atmosphere at -20°C to ensure stability [3] [2].
Toxicity Data: An intraperitoneal LD₅₀ of 26 mg/kg in mice indicates high acute toxicity [3]. It has

been reported as a questionable carcinogen with experimental tumorigenic data [3] [2].

Applications in Drug Discovery & Experimental
Protocols

The α,β-unsaturated carbonyl system serves as a Michael acceptor, enabling covalent bonding with

nucleophiles like cysteine thiols in biological peptides and proteins [1]. This electrophilic property is key to

its bioactivity and role in medicinal chemistry.

Tubulin Polymerization Inhibition & Anticancer Activity

Pyrazole–chalcone conjugates based on the 1-phenylprop-2-en-1-one scaffold were designed, synthesized,

and evaluated as tubulin polymerization inhibitors [6].
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Synthetic Protocol:
Intermediate 4: 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was
synthesized via Vilsmeier-Haack reaction (using POCl₃ and DMF) from a precursor pyrazole

[6].
Final Conjugates (5a–r): Intermediate 4 underwent Claisen–Schmidt condensation with

various substituted acetophenones to yield the final (E)-configured chalcone conjugates [6].
Characterization: All compounds were characterized by FT-IR, ¹H NMR, ¹³C NMR, and ESI-MS. The

trans-configuration of the α,β-unsaturated ketone was confirmed by a coupling constant (J) of ~15.6
Hz between the vinylic protons [6].

Biological Evaluation:
Cytotoxicity Assay (MTT Assay): Compounds were evaluated for in vitro cytotoxicity against

breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, as well as a normal cell
line (HEK-293T [6]).

Lead Compound (5o): Exhibited excellent cytotoxicity with IC₅₀ values of 2.13 µM (MCF-7),
4.34 µM (SiHa), and 4.46 µM (PC-3) and did not show significant toxicity to HEK cells [6].

Molecular Docking: Studies confirmed that these conjugates bind to the colchicine-binding
site of tubulin (PDB: 3E22), inhibiting polymerization [6].

Activation of the Keap1/Nrf2-ARE Pathway

Chalcones can activate the Keap1/Nrf2-ARE pathway, a key pharmacological target for chronic diseases like

cancer and neurodegenerative disorders [1]. The mechanism involves the α,β-unsaturated carbonyl group

forming a covalent bond with cysteine thiols on the Keap1 protein.
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Diagram of the Keap1/Nrf2-ARE pathway activation by chalcones. The electrophilic chalcone modifies

Keap1, leading to Nrf2-driven gene expression.

Key Characteristics Summary

Chemical Core: Serves as a fundamental building block for complex chalcone derivatives in

medicinal chemistry [6] [1].
Mechanism of Action: Primarily functions as an electrophile, enabling covalent modification of

biological targets via Michael addition [1].
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Multifaceted Bioactivity: Demonstrating potential in anticancer research through tubulin inhibition

and in cytoprotection through Nrf2 pathway activation [6] [1].
Handling Criticality: Requires stringent safety protocols due to high reactivity, toxicity, and

temperature sensitivity [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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